Carbonato de sevelamér

Descripción general

Descripción

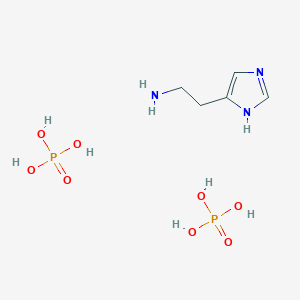

Sevelamer carbonate is a polymeric amine that acts as a phosphate binder. It is primarily used to treat hyperphosphatemia in patients with chronic kidney disease, particularly those undergoing dialysis. The compound is marketed under the trade names Renvela and Renagel .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Sevelamer carbonate is primarily targeted at dietary phosphate in the gastrointestinal tract . This compound is used to treat hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, commonly seen in patients with chronic kidney disease .

Mode of Action

Sevelamer carbonate operates by binding to dietary phosphate in the gut, which prevents its absorption . This action results in a decrease in serum parathyroid hormone levels . The compound’s amines exist in a protonated form in the intestine and interact with phosphate molecules through ionic and hydrogen bonding .

Biochemical Pathways

By binding phosphate in the gastrointestinal tract and decreasing its absorption, sevelamer carbonate effectively lowers the phosphate concentration in the serum . This action helps manage hyperphosphatemia, which plays a role in the development of secondary hyperparathyroidism in renal insufficiency . High serum phosphorus can precipitate serum calcium, leading to ectopic calcification .

Pharmacokinetics

It is excreted in the feces . The onset of action, characterized by a reduction in serum phosphorus, has been demonstrated after 1-2 weeks .

Result of Action

The primary result of sevelamer carbonate’s action is the lowering of serum phosphorus concentrations in patients with end-stage renal disease (ESRD) who are on hemodialysis . In addition to this, sevelamer treatment also results in a lowering of low-density lipoprotein (LDL) and total serum cholesterol levels . It can also significantly reduce serum uric acid .

Action Environment

The efficacy of sevelamer carbonate is influenced by the patient’s diet, as the compound binds to dietary phosphate in the gut . It is also affected by the patient’s disease state, particularly in patients with chronic kidney disease where the retention of phosphorus can lead to hyperphosphatemia . The compound is particularly useful for the treatment of patients at risk of metabolic acidosis .

Análisis Bioquímico

Biochemical Properties

Sevelamer carbonate is a polymeric amine that binds phosphate . It prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption . This action decreases serum parathyroid hormone levels .

Cellular Effects

Sevelamer carbonate has been shown to reduce inflammation and endotoxemia in an animal model of uremia . It also improves the serum lipid profile and attenuates endothelial and cardiovascular risk factors in chronic kidney disease (CKD) .

Molecular Mechanism

Sevelamer carbonate exerts its effects at the molecular level by binding to dietary phosphate in the gut, preventing its absorption . This action decreases serum parathyroid hormone levels . Sevelamer carbonate is a non-absorbed phosphate-binding cross-linked polymer .

Temporal Effects in Laboratory Settings

In a study, sevelamer carbonate significantly reduced serum phosphorus levels compared with placebo over 8 weeks . The initial increase in serum phosphorus during washout confirmed that patients were hyperphosphatemic .

Dosage Effects in Animal Models

In animal models, sevelamer carbonate has been shown to reduce inflammation and endotoxemia . The study demonstrated that hyperphosphataemia developed quickly following the cessation of phosphate binders and remained persistently elevated in end-stage CKD in the placebo-treated group .

Metabolic Pathways

Sevelamer carbonate is involved in the metabolic pathway of phosphate binding . It binds to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .

Transport and Distribution

Sevelamer carbonate is not absorbed from the gut . It remains in the gut where it binds to dietary phosphate, preventing its absorption .

Subcellular Localization

As Sevelamer carbonate is not absorbed from the gut , it does not have a subcellular localization within the body’s cells. It remains in the gut where it binds to dietary phosphate, preventing its absorption .

Métodos De Preparación

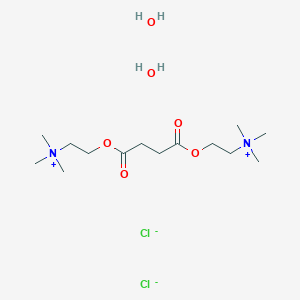

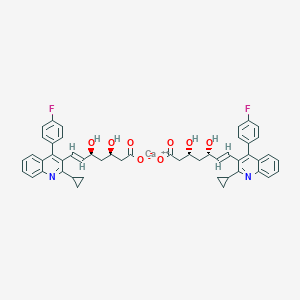

Synthetic Routes and Reaction Conditions: The preparation of sevelamer carbonate involves several steps:

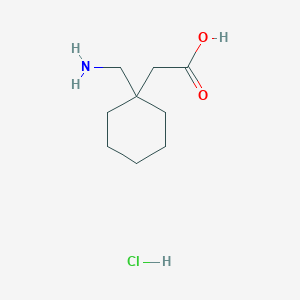

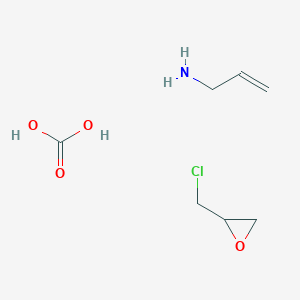

Reaction of Allylamine and Hydrochloric Acid: Allylamine is reacted with hydrochloric acid to form allylamine hydrochloride.

Polymerization: The allylamine hydrochloride is polymerized under the initiation of an azo initiator to form an allylamine hydrochloride polymer.

Alkalization: The polymer is then alkalized to obtain an allylamine polymer.

Reaction with Epichlorohydrin: The allylamine polymer is reacted with epichlorohydrin to synthesize sevelamer hydrochloride.

Neutralization: Finally, the sevelamer hydrochloride is neutralized with carbonic acid to produce sevelamer carbonate.

Industrial Production Methods: The industrial production of sevelamer carbonate follows the same synthetic route but is optimized for large-scale production. The process is stable, has a short reaction cycle, uses inexpensive raw materials, and is environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: Sevelamer carbonate primarily undergoes ion-exchange reactions due to its phosphate-binding properties. It does not participate in typical organic reactions like oxidation, reduction, or substitution.

Common Reagents and Conditions: The primary reagent involved in the reaction is dietary phosphate, which sevelamer carbonate binds to in the gastrointestinal tract. The reaction conditions are physiological, occurring within the human digestive system.

Major Products Formed: The major product formed from the reaction of sevelamer carbonate with dietary phosphate is a sevelamer-phosphate complex, which is excreted from the body .

Comparación Con Compuestos Similares

Sevelamer Hydrochloride: Similar to sevelamer carbonate but uses hydrochloride as the counter ion instead of carbonate.

Calcium Acetate: Another phosphate binder used to manage hyperphosphatemia, but it contains calcium, which can lead to hypercalcemia.

Lanthanum Carbonate: A non-calcium, non-aluminum phosphate binder used for the same purpose.

Uniqueness: Sevelamer carbonate is unique because it does not contain calcium or metal ions, reducing the risk of hypercalcemia and metal toxicity. It also has pleiotropic effects, such as improving lipid profiles and reducing cardiovascular risk factors in patients with chronic kidney disease .

Propiedades

IUPAC Name |

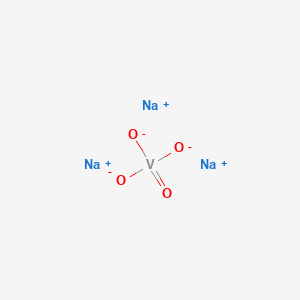

carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADGNZFOVSZIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845273-93-0 | |

| Record name | Sevelamer carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845273-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sevelamer carbonate acts by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. [] This binding occurs through ionic interactions between the positively charged amine groups on the sevelamer polymer and negatively charged phosphate ions. [, ]

A: By lowering serum phosphorus levels, sevelamer carbonate can help manage hyperphosphatemia, a common complication in CKD patients. [] This reduction can have several downstream effects:

- Reduced Calcium-Phosphorus Product: Studies demonstrate a significant decrease in the calcium-phosphorus product, a key marker of vascular calcification risk. [, , ]

- Improved Lipid Profile: Research suggests that sevelamer carbonate may contribute to a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol levels. [, , ]

- Modulation of Inflammation: Some studies indicate potential anti-inflammatory effects of sevelamer carbonate, evidenced by decreased levels of inflammatory markers. [, ]

A: Sevelamer carbonate is a cross-linked polymer with a complex structure. It is derived from poly(allylamine hydrochloride), where carbonate ions replace chloride as the counterion. [, ]

A: While detailed spectroscopic data might be proprietary information held by manufacturers, researchers have developed analytical methods, including high-performance liquid chromatography (HPLC) with refractive index detection, for characterizing and quantifying sevelamer carbonate. [, , ]

ANone: These aspects are not directly addressed within the provided research papers, as sevelamer carbonate primarily functions as a phosphate binder and does not exhibit catalytic activity. Its complex polymeric structure and primary mode of action through ionic interactions make traditional SAR studies and computational modeling approaches less applicable compared to small-molecule drugs.

A: While specific stability data might be proprietary, studies indicate that sevelamer carbonate tablets are generally stable under recommended storage conditions. [] Researchers have explored formulation strategies to enhance the patient-friendliness of sevelamer carbonate, including the development of a powder for oral suspension. [, ]

ANone: SHE (Safety, Health, and Environment) regulations are crucial for pharmaceutical development and manufacturing. While not explicitly detailed in the research papers, compliance with relevant SHE regulations is paramount throughout the lifecycle of sevelamer carbonate, from synthesis to disposal, to ensure responsible practices and minimize risks.

A: Sevelamer carbonate is not absorbed systemically and remains within the gastrointestinal tract, where it exerts its phosphate-binding effects. [, ] As a non-absorbable polymer, it is not metabolized and is excreted primarily in the feces. []

A: The primary pharmacodynamic effect of sevelamer carbonate is the reduction of serum phosphorus levels, which directly correlates with its clinical efficacy in managing hyperphosphatemia in CKD patients. [, ]

A: Numerous studies, including randomized controlled trials, have been conducted to assess the efficacy of sevelamer carbonate in managing hyperphosphatemia in CKD patients. [, , , , , ] These studies typically measure serum phosphorus levels, calcium-phosphorus product, and other relevant biomarkers as indicators of efficacy. [, , , ]

A: Animal models, particularly rodent models of CKD, have been employed to investigate the effects of sevelamer carbonate on vascular calcification, inflammation, and other CKD-related complications. [, ]

A: Resistance mechanisms are not typically observed with sevelamer carbonate, as its mechanism of action involves binding to dietary phosphate in the gastrointestinal tract, a process not directly influenced by cellular or molecular drug resistance mechanisms. []

A: As with any medication, safety and potential long-term effects are important considerations. Sevelamer carbonate has been extensively studied, and its safety profile is well-documented in clinical trials and post-marketing surveillance. []

ANone: These specific aspects are not extensively addressed within the scope of the provided research papers on sevelamer carbonate.

A: As a cross-linked polymer, sevelamer carbonate does not dissolve in traditional solvents. [] Its dissolution involves swelling and hydration in the aqueous environment of the gastrointestinal tract, allowing for phosphate binding. [, ]

A: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of sevelamer carbonate to guarantee consistency, safety, and efficacy for patients. [, ]

ANone: The provided research papers do not delve into these specific aspects concerning sevelamer carbonate.

A: Several alternatives to sevelamer carbonate exist, including calcium-based phosphate binders (e.g., calcium acetate) and lanthanum carbonate. [, , , , ] Each phosphate binder has its own efficacy, tolerability, and potential side effects, requiring careful consideration when selecting the most appropriate treatment for individual patients. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.